Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)-
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Overview
Description
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- is a complex organic compound that features a unique combination of pyrocatechol, pyrazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- typically involves the condensation of pyrocatechol with 3,5-dimethyl-1-pyrazole and a thiazole derivative. The reaction conditions often require the use of a suitable solvent, such as toluene, and a catalyst to facilitate the condensation process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds. These products can have different properties and applications depending on the nature of the substituents introduced.
Scientific Research Applications
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can mimic the active sites of metalloenzymes . These complexes can catalyze various biochemical reactions, leading to the desired biological effects. Additionally, the compound’s aromatic rings and heterocyclic moieties allow it to interact with proteins and nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Trispyrazolylborate: A tripodal ligand that forms stable metal complexes.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borate: Another tripodal ligand with similar coordination properties.
Uniqueness
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- is unique due to its combination of pyrocatechol, pyrazole, and thiazole moieties, which provide a distinct set of chemical and biological properties. This uniqueness allows it to form complexes with different metal ions and exhibit a wide range of activities compared to other similar compounds.
Properties
CAS No. |
75007-31-7 |
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Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13N3O2S/c1-8-5-9(2)17(16-8)14-15-11(7-20-14)10-3-4-12(18)13(19)6-10/h3-7,18-19H,1-2H3 |
InChI Key |
KWBGYGKODFZVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)O)O)C |
Origin of Product |
United States |
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